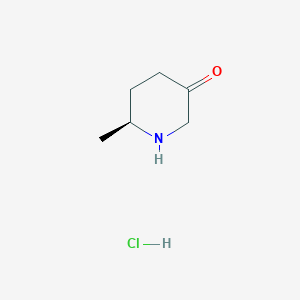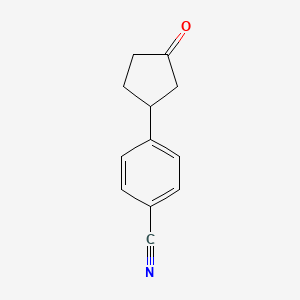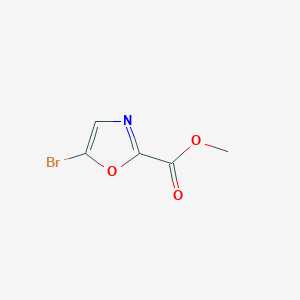
Decahydroquinoxaline dihydrochloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It has a molecular weight of 213.15 g/mol . The compound appears as an off-white solid .
Molecular Structure Analysis
The molecular structure of Decahydroquinoxaline dihydrochloride consists of a decahydroquinoxaline core with two hydrochloride groups . The InChI code for the compound is 1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H . The compound’s canonical SMILES representation is C1CCC2C(C1)NCCN2.Cl.Cl .
Physical And Chemical Properties Analysis
Decahydroquinoxaline dihydrochloride has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 212.0847040 g/mol . The topological polar surface area of the compound is 24.1 Ų .
科学的研究の応用
Decahydroquinoxaline dihydrochloride, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as anti-cancer agents, as well as in biochemical and physiological studies. Decahydroquinoxaline dihydrochloride, 95% has also been used in laboratory experiments, such as the study of enzyme kinetics and the study of membrane transport proteins.
作用機序
- It is thought to interact with histamine receptors, particularly the H1 receptors . These receptors are located on blood vessels in the inner ear.
Target of Action
Mode of Action
実験室実験の利点と制限
The use of Decahydroquinoxaline dihydrochloride, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be stored for long periods of time without degrading. It is also relatively inexpensive, and can be used in a variety of experiments. However, there are some limitations to using Decahydroquinoxaline dihydrochloride, 95% in laboratory experiments. It is not soluble in water, so it must be dissolved in organic solvents such as methanol or dimethyl sulfoxide. Additionally, it is not very stable, and can degrade over time.
将来の方向性
There are a number of potential future directions for the use of Decahydroquinoxaline dihydrochloride, 95% in scientific research. It could be used to study the interaction of proteins with other molecules, such as drugs or other compounds. It could also be used to study the effects of Decahydroquinoxaline dihydrochloride, 95% on the activity of enzymes, or its effects on membrane transport proteins. Additionally, it could be used in the synthesis of new drugs or other compounds. Finally, it could be used to study the biochemical and physiological effects of Decahydroquinoxaline dihydrochloride, 95% on cells or organisms.
合成法
Decahydroquinoxaline dihydrochloride, 95% can be synthesized through the reaction of decahydroquinoxaline with hydrochloric acid. This reaction produces the desired compound in a 95% purity. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the product. The reaction is typically conducted at room temperature, but can be conducted at higher temperatures for faster reaction rates.
特性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDPEXGWNMIMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)










